molecular formula C19H21ClF2N4O3S B2622593 N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1215648-12-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

Cat. No. B2622593
CAS RN: 1215648-12-6
M. Wt: 458.91
InChI Key: JPZINJGTWLRKQG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an isoxazole group, and a morpholinopropyl group. These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple heterocyclic rings. The 1H NMR and 13C NMR spectra would provide detailed information about the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the compound’s solubility could be influenced by the presence of the morpholinopropyl group, which contains a polar nitrogen atom .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some compounds with similar structures have been found to have anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some compounds with similar structures have been found to have significant anti-inflammatory and analgesic activities, but also potential gastrointestinal side effects .

Future Directions

Future research could focus on further elucidating the compound’s structure, synthesis, and biological activity. This could include conducting more detailed NMR studies, optimizing the synthesis, and performing biological assays .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3S.ClH/c1-12-9-15(23-28-12)18(26)25(4-2-3-24-5-7-27-8-6-24)19-22-17-14(21)10-13(20)11-16(17)29-19;/h9-11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZINJGTWLRKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

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